molecular formula C9H7BrO2 B1504923 3-Bromo-5-methoxybenzofuran CAS No. 333385-25-4

3-Bromo-5-methoxybenzofuran

Cat. No. B1504923
CAS RN: 333385-25-4
M. Wt: 227.05 g/mol
InChI Key: SXTHYDGHIPTSEC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzofuran is a compound that has garnered significant scientific interest due to its unique physical and chemical properties. It is a white to yellow solid with a molecular weight of 227.06 .


Synthesis Analysis

While specific synthesis methods for 3-Bromo-5-methoxybenzofuran were not found, benzofuran derivatives in general have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-methoxybenzofuran is C9H7BrO2 . The InChI code is 1S/C9H7BrO2/c1-11-6-2-3-9-7 (4-6)8 (10)5-12-9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzofuran is a white to yellow solid with a molecular weight of 227.06 . The InChI code is 1S/C9H7BrO2/c1-11-6-2-3-9-7 (4-6)8 (10)5-12-9/h2-5H,1H3 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have been shown to exhibit strong anti-tumor activities . They have been studied for their potential applications in cancer treatment. The specific mechanisms of action can vary, but they often involve disrupting the growth and proliferation of cancer cells.

Antibacterial Properties

Another significant application of benzofuran derivatives is their antibacterial properties . They can be used in the development of new antibiotics, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria.

Anti-Oxidative Effects

Benzofuran compounds also have strong anti-oxidative activities . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as certain cardiovascular diseases and neurodegenerative disorders.

Anti-Viral Applications

Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Development

Benzofuran derivatives are a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . They are the main source of some drugs and clinical drug candidates . Their diverse pharmacological activities make them an important basis for medicinal chemistry .

Chemical Synthesis

Benzofuran compounds are also important in the field of chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years . These methods are conducive to the construction of complex benzofuran ring systems, which can be used in the synthesis of a wide range of chemical compounds .

Future Directions

While specific future directions for 3-Bromo-5-methoxybenzofuran were not found, benzofuran compounds have attracted more attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . This suggests that 3-Bromo-5-methoxybenzofuran may also be a subject of future research in these fields.

properties

IUPAC Name

3-bromo-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTHYDGHIPTSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700089
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxybenzofuran

CAS RN

333385-25-4
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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